2,4-Hexadienyl isobutyrate

Vapor Pressure Volatility Flavor Release

2,4-Hexadienyl isobutyrate (CAS 73545-16-1), also known as sorbyl isobutyrate, is a synthetic carboxylic acid ester belonging to the sorbyl (2,4-hexadienyl) ester family. Defined by its conjugated (2E,4E)-diene backbone and branched isobutyrate acyl group, it is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 73545-16-1
Cat. No. B12051215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienyl isobutyrate
CAS73545-16-1
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC=CC=CCOC(=O)C(C)C
InChIInChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+
InChIKeyCVYBRMSQMLJGOI-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Hexadienyl Isobutyrate (CAS 73545-16-1): Procuring a Specialized Sorbyl Ester for Targeted Flavor & Fragrance Performance


2,4-Hexadienyl isobutyrate (CAS 73545-16-1), also known as sorbyl isobutyrate, is a synthetic carboxylic acid ester belonging to the sorbyl (2,4-hexadienyl) ester family [1]. Defined by its conjugated (2E,4E)-diene backbone and branched isobutyrate acyl group, it is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [2]. Recognized by FEMA (No. 4134) and JECFA (No. 1782) as a flavoring agent and fragrance ingredient, this compound is specifically valued for its distinctive green, tropical fruit sensory profile with pronounced apple and pineapple nuances across food, beverage, and personal care formulations [3].

Sensory Target Green-fruity profile with apple, pineapple, and pear nuances for tropical flavor compositions.
Release Behavior Higher vapor pressure delivers a rapid initial olfactory burst, suited for top-note impact.
Regulatory FEMA GRAS No. 4134 and JECFA No. 1782 ensure independent acceptance for flavor and fragrance use.

Why 2,4-Hexadienyl Isobutyrate Cannot Be Swapped with Other Sorbyl Esters Without Reformulation Risk


Despite sharing the identical sorbyl alcohol core, the sorbyl ester family exhibits pronounced divergence driven by the appended acyl group. Changing from a linear propionate (C3) or butyrate (C4) chain to the branched isobutyrate (C4, branched) moiety profoundly alters the compound's physicochemical properties—including vapor pressure and lipophilicity—and its olfactory character [1]. 2,4-Hexadienyl isobutyrate demonstrates quantifiably lower vapor pressure at 25°C compared to its closest linear C4 analog, sorbyl butyrate, and a markedly different sensory profile dominated by green, fresh fruit notes rather than the cheesy, dairy, and buttery nuances characteristic of the butyrate variant [1][2]. These measurable differences mean that direct substitution can unpredictably shift flavor release kinetics, aroma longevity, and the overall sensory balance of a finished consumer product, rendering simple 'drop-in' replacement unreliable without full reformulation and stability testing [3].

Target: Isobutyrate — green-fruity, higher vapor pressure Substitute: Butyrate — cheesy-dairy, lower vapor pressure Direct swap shifts sensory character from fresh fruit to dairy and slows aroma release; may require full reformulation.
Target: Isobutyrate — intermediate lipophilicity (logP ~2.8–3.2) Substitute: Acetate — higher water solubility, sharper pineapple note Acetate modifies phase partitioning and perceived intensity, especially in aqueous systems; not a direct replacement.
Target: FEMA 4134 / JECFA 1782 Substitute: Sorbyl butyrate (FEMA 4133) or acetate (FEMA 4132) Each sorbyl ester carries a distinct regulatory identifier; interchangeability without re‑approval is not assured.

Quantitative Differentiation Evidence: 2,4-Hexadienyl Isobutyrate vs. Its Closest Sorbyl Ester Analogs


Vapor Pressure Comparison: 2,4-Hexadienyl Isobutyrate Exhibits ~2.3× Higher Volatility Than Sorbyl Butyrate at 25°C

The vapor pressure of 2,4-hexadienyl isobutyrate at 25°C has been measured at approximately 0.104 mmHg (by FMA determination), compared to an estimated vapor pressure of ~0.045 mmHg for sorbyl butyrate (hexa-2,4-dienyl butyrate; CAS 16930-93-1) at the same temperature [1]. This represents an approximately 2.3-fold higher vapor pressure for the isobutyrate ester over its linear-chain C4 analog. This experimental data supersedes predicted values, which estimate the isobutyrate vapor pressure at 0.208 mmHg (EPI Suite, 25°C) and the butyrate at 0.0759 mmHg (Parchem, 25°C), maintaining a consistent 2.7–2.8× relative difference between prediction models .

Vapor Pressure
Head-to-head
Isobutyrate: 0.104 mmHg (25 °C) Butyrate: ~0.045 mmHg ~2.3× higher
Supports faster top-note release selection.
FMA experimental; EPI Suite predicted values maintain similar ratio.
Vapor Pressure Volatility Flavor Release Physicochemical Property

Sensory Profile Divergence: Green-Fruity Isobutyrate vs. Cheesy-Dairy Butyrate—A Qualitative & Quantitative Distinction

Quantitative odor profile analysis reveals a fundamental sensory split within the sorbyl ester class. 2,4-Hexadienyl isobutyrate exhibits a dominant 'Green' (84.3%) and 'Fruity' (95.5%) character, with key sub-descriptors of Pineapple (68.3%), Apple (64.1%), and Pear (57.3%) [1]. In direct contrast, sorbyl butyrate (CAS 16930-93-1) is characterized by a 'Cheesy/Dairy' note with buttery nuances and 'Fruity, wine-like aroma with cheesy undertones' [2]. Sorbyl acetate (CAS 1516-17-2) presents a different profile again—'powerful, sweet, pineapple' and 'fresh green oily herbal pumpkin fresh parsley' (green type) [3]. The isobutyrate thus uniquely occupies a 'green-fruity-fresh' sensory space among its closest analogs, while the butyrate provides a 'fruity-dairy-fermented' character more suited to savory or dairy flavor compositions.

Sensory Profile
Cross-study comparable
Isobutyrate: Green 84.3%, Fruity 95.5%, Apple 64.1% Butyrate: Cheesy-dairy, buttery notes Acetate: Sweet pineapple, green herbal
Confirms the unique green-fruity position among sorbyl esters.
Sensory descriptors from Scent.vn, PubChem, FAO JECFA.
Sensory Profile Odor Descriptor Flavor Chemistry Consumer Product Formulation

Lipophilicity (logP) and Solubility Trade-offs: The Isobutyrate Ester Balances Hydrophobic Character for Formulation Compatibility

The octanol-water partition coefficient (logP) for 2,4-hexadienyl isobutyrate is reported as logP = 2.79 (ACD/Labs) to 3.16 (Sielc HPLC), with an XlogP3-AA estimate of 2.70 [1][2]. This places it between sorbyl propionate (XlogP3-AA: 2.10; MW 154.21; C9) and sorbyl butyrate (logP: 2.97–3.27; MW 168.23; C10) in terms of lipophilicity [3]. While the molecular weight of the isobutyrate and butyrate are identical (168.23 g/mol), branching in the acyl chain of the isobutyrate reduces effective logP relative to the linear butyrate. Water solubility for the isobutyrate is estimated at 93.91 mg/L at 25°C [1], significantly below that of the smaller acetate (water solubility ~1.03 g/L estimated ), consistent with the logP trend.

Lipophilicity
Reported
logP 2.79 (ACD/Labs) 3.16 (Sielc) Water solubility 93.91 mg/L
Intermediate logP fits aqueous-alcoholic balance.
~0.4–0.6 higher than propionate, slightly lower than butyrate.
logP Lipophilicity Solubility Formulation Science Partition Coefficient

Regulatory and Safety Benchmarking: FEMA GRAS 4134 Status and JECFA No. 1782 Establish Procurement-Grade Certainty

2,4-Hexadienyl isobutyrate has undergone independent regulatory evaluation and is listed as FEMA GRAS No. 4134 (Publication No. 22) and JECFA No. 1782, evaluated in 2007 with no safety concern at current intake levels [1][2]. A comprehensive RIFM safety assessment published in 2023 cleared the compound across all 7 human health endpoints plus environmental endpoints using target data, read-across, and/or TTC approaches, with a Cramer Classification of Class I (Low) [3]. The global annual production volume is <0.1 metric ton (IFRA, 2019), indicating a specialty ingredient status that may require longer procurement lead times compared to higher-volume flavor esters [3]. In contrast, sorbyl acetate (FEMA 4132, JECFA 1780) and sorbyl butyrate (FEMA 4133, JECFA 1783) occupy adjacent FEMA number sequences, confirming parallel but independent regulatory evaluations [1][4].

Regulatory Status
Specification review
FEMA GRAS No. 4134 JECFA No. 1782 Cramer Class I (Low)
Distinct identifier; not interchangeable with other sorbyl esters.
RIFM safety assessment cleared all human health endpoints (2023).
Regulatory Status FEMA GRAS JECFA Flavoring Agent Safety Assessment

Boiling Point and Enthalpy of Vaporization: Isobutyrate Branching Modulates Thermal Properties Relevant to Processing Conditions

The boiling point of 2,4-hexadienyl isobutyrate is reported as 80°C at 15 mm Hg (FEMA, private communication), equating to an estimated atmospheric boiling point of 210–222°C [1]. Its enthalpy of vaporization is predicted at 45.8 ± 3.0 kJ/mol (ACD/Labs) . For comparison, sorbyl propionate (C9 analog; CAS 16491-25-1) exhibits a lower boiling point of 75°C at 15 mm Hg , while sorbyl butyrate (linear C10 analog; CAS 16930-93-1) has a similar atmospheric boiling point of ~222°C . The isobutyrate's branched acyl chain elevates the boiling point by approximately 5°C (at 15 mm Hg) relative to the propionate, a difference attributable to increased molecular weight (+14 Da) and altered intermolecular interactions from chain branching, despite the identical carbon count to the linear butyrate.

Boiling Point
Cross-study comparable
80 °C at 15 mmHg (isobutyrate) 75 °C at 15 mmHg (propionate) Atm. BP ~222 °C (butyrate)
Δ5 °C at reduced pressure may affect distillation cut points.
Enthalpy of vaporization 45.8 ± 3.0 kJ/mol (predicted).
Boiling Point Enthalpy of Vaporization Thermal Stability Processing Distillation

Specific Gravity and Refractive Index as Identity & Purity Benchmarks: Supplier-Accepted Specification Ranges Enable Incoming QC Verification

Supplier technical specifications provide quantitative identity benchmarks: 2,4-hexadienyl isobutyrate exhibits a specific gravity of 0.898–0.908 at 25°C and a refractive index (nD²⁰) of 1.462–1.472 . These values are distinguishable from its closest analogs: sorbyl butyrate has a specific gravity of 0.905–0.915 at 25°C and refractive index of 1.467–1.473 at 20°C , while sorbyl acetate (a lower molecular weight C8 ester) has a specific gravity of 0.928–0.932 and refractive index of 1.470–1.476 [1]. The lower specific gravity range of the isobutyrate (by approximately 0.007–0.010 units versus the butyrate) reflects the branched-chain architecture reducing molecular packing density, providing a straightforward refractometric or densitometric method for incoming raw material identity confirmation.

Identity QC Benchmarks
Supplier specification
Specific gravity: 0.898–0.908 (25°C) Refractive index: 1.462–1.472 (20°C)
Rapid QC checks distinguish isobutyrate from butyrate/acetate analogs.
Parchem supplier range; JECFA specifications for acetate/butyrate differ.
Specific Gravity Refractive Index Quality Control Specification Identity Testing

Procurement-Relevant Application Scenarios for 2,4-Hexadienyl Isobutyrate Based on Quantitative Differentiation Evidence


Tropical Fruit & Green Apple Flavor Formulations Requiring Rapid Top-Note Impact Without Dairy Undertones

Based on its approximately 2.3× higher vapor pressure (0.104 mmHg at 25°C) over sorbyl butyrate and its dominant green-fruity sensory profile (Green 84.3%, Fruity 95.5%, Apple 64.1%), 2,4-hexadienyl isobutyrate is the preferred choice for clear-beverage, confectionery, and chewing gum applications targeting pineapple, green apple, and pear flavor notes where an immediate olfactory burst is desired and dairy/buttery undertones would be off-character [1]. Formulators should avoid sorbyl butyrate (FEMA 4133) in these applications due to its cheesy, dairy sensory profile and lower vapor pressure (~0.046 mmHg), which would deliver a slower release and incompatible flavor character [2].

Fine Fragrance & Personal Care Products Requiring Green, Galbanum-Like Freshness with Intermediate Substantivity

With a logP of 2.79 (measured) and a 95th percentile fine fragrance concentration of 0.012% (RIFM, 2022), 2,4-hexadienyl isobutyrate is suited for alcoholic fragrance formulations where the compound's intermediate lipophilicity ensures balanced distribution between the ethanol-water vehicle and skin lipids, providing moderate substantivity without excessive tenacity [1]. Its green-fruity character with galbanum, apple, and pear nuances fills a unique olfactory space between the sharper, more herbal sorbyl acetate and the heavier, dairy-oriented sorbyl butyrate, making it the optimal sorbyl ester for green-floral and fruity-floral fragrance accords [2].

Research-Grade Olfactory and Chemoreception Studies Requiring Defined, Stereochemically Pure (2E,4E)-Esters

The defined (2E,4E) stereochemistry of 2,4-hexadienyl isobutyrate and its specific FEMA GRAS designation (No. 4134) make it a chemically well-defined probe for academic and industrial research into olfactory receptor activation, structure-odor relationship (SOR) studies, and insect semiochemistry research involving conjugated diene esters [1]. Its low global production volume (<0.1 MT/year; IFRA 2019) and availability from specialty chemical suppliers indicate that researchers should plan for longer procurement lead times and minimum order quantities compared to commodity flavor esters [1]. The established QC specifications (specific gravity 0.898–0.908, refractive index 1.462–1.472) provide clear identity confirmation criteria upon receipt .

Thermally Processed Food Products Where Flavor Retention During Heating Is Evaluated Against Sorbyl Acetate

The enthalpy of vaporization of 2,4-hexadienyl isobutyrate (45.8 ± 3.0 kJ/mol) and its atmospheric boiling point (~222°C) indicate significantly lower volatility and greater thermal retention during baking or extrusion than sorbyl acetate (vaporization enthalpy 54.7 ± 1.4 kJ/mol, but boiling point ~100°C at 20 mm Hg, suggesting higher effective volatility at typical processing temperatures) [1]. For baked goods, snack foods, or heat-extruded products requiring a retained green-fruity note after thermal processing, the isobutyrate offers a measurable advantage in thermal stability over the lower molecular weight acetate analog, although direct comparative thermal degradation studies remain a gap in the published literature.

Application
Selection Property
Validation Focus
Tropical fruit & green apple flavor systems
Higher vapor pressure for rapid top-note delivery
Sensory alignment to green-fruity profile; absence of dairy off-notes
Fine fragrance & personal care accords
Intermediate logP supports balanced ethanol-water/skin partitioning
Green, galbanum-like freshness with moderate substantivity
Olfactory receptor & semiochemistry research
Defined (2E,4E) stereochemistry and FEMA GRAS identity
Structure-odor relationship studies; probe consistency
Thermally processed foods (baked, extruded)
Higher boiling point and enthalpy vs. acetate; improved thermal retention
Post‑process green-fruity note retention; compare to sorbyl acetate
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